Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide
Description
Significance of Strained Polycyclic Hydrocarbons in Chemical Research
Strained polycyclic hydrocarbons are molecules characterized by significant deviation from ideal bond angles and lengths, leading to substantial ring strain. This stored potential energy makes them highly reactive and valuable as synthetic intermediates. The inherent strain can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, allowing for the construction of complex molecular scaffolds.
In medicinal chemistry, the rigid, three-dimensional nature of these hydrocarbons is of particular interest. Incorporating such motifs into drug candidates can lead to:
Conformational Rigidity: The fixed spatial arrangement of substituents on a strained scaffold can lead to higher binding affinity and selectivity for biological targets.
Novel Chemical Space: These unique structures allow for the exploration of previously inaccessible areas of chemical space, potentially leading to the discovery of new pharmacophores.
Improved Physicochemical Properties: The introduction of a strained polycyclic core can modulate properties such as lipophilicity and metabolic stability.
The study of strained systems also provides fundamental insights into chemical bonding and reactivity, pushing the boundaries of theoretical and computational chemistry.
The Tricyclo[3.3.0.02,4]octane Framework: Unique Structural Features and Academic Interest
The Tricyclo[3.3.0.02,4]octane skeleton is a fascinating example of a strained polycyclic system. Its structure consists of three fused rings, creating a compact and rigid framework. The nomenclature indicates a tricyclic system with an eight-carbon core. The "[3.3.0.02,4]" notation details the connectivity of the bridges, highlighting the presence of a cyclopropane (B1198618) ring fused to a bicyclo[3.3.0]octane (also known as a cis-pentalan) system.
Key Structural Features:
High Degree of Strain: The fusion of the cyclopropane ring introduces significant angle and torsional strain into the molecule. This makes the framework thermodynamically unstable yet kinetically stable under certain conditions.
Defined Stereochemistry: The rigid nature of the tricyclic system results in a well-defined and unique stereochemical environment. Substituents on the ring system are held in fixed orientations, which is a crucial aspect for designing molecules with specific biological interactions.
Unique Reactivity: The strained bonds, particularly within the cyclopropane moiety, are susceptible to cleavage under specific reaction conditions. This provides a handle for further functionalization and skeletal rearrangements, making it a versatile synthetic building block.
Academic interest in the Tricyclo[3.3.0.02,4]octane framework and its derivatives stems from their potential in the synthesis of complex natural products and novel pharmaceutical agents. The predictable three-dimensional arrangement of atoms makes it an attractive scaffold for structure-activity relationship (SAR) studies.
Table 1: Comparison of Strain Energies in Polycyclic Hydrocarbons
| Compound | Strain Energy (kcal/mol) | Key Strain Contributions |
| Bicyclo[2.2.1]heptane | 16.0 | Angle Strain |
| Tricyclo[3.2.1.02,4]octane | >30 | Angle and Torsional Strain |
| Tricyclo[3.3.0.02,6]octane | ~25 | Angle and Eclipsing Strain |
This table presents representative data for similar strained systems to provide context for the likely high strain energy of the Tricyclo[3.3.0.02,4]octane framework.
Rationale for Carboxamide Functionalization within the Tricyclic Skeleton
The carboxamide functional group (-CONH2) is a ubiquitous feature in pharmaceuticals and biologically active molecules. smolecule.com Its incorporation into the Tricyclo[3.3.0.02,4]octane framework to form Tricyclo[3.3.0.02,4]octane-3-carboxamide is a deliberate synthetic strategy aimed at leveraging the beneficial properties of both the scaffold and the functional group.
Key Properties of the Carboxamide Group:
Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for strong and specific interactions with biological targets such as enzymes and receptors.
Metabolic Stability: The amide bond is generally resistant to enzymatic degradation compared to other functional groups like esters, which can enhance the pharmacokinetic profile of a drug candidate.
Structural Rigidity: The partial double bond character of the C-N bond restricts rotation, contributing to a more defined molecular conformation.
Versatile Synthetic Handle: The carboxamide group can be readily synthesized from carboxylic acids and can be further modified to introduce other functional groups.
The rationale for attaching a carboxamide group to the Tricyclo[3.3.0.02,4]octane skeleton is to create a molecule that combines the unique three-dimensional structure and rigidity of the strained core with the potent intermolecular interaction capabilities of the amide. This combination can lead to compounds with high target affinity and specificity, making them promising candidates for drug discovery programs. jocpr.com The carboxamide moiety can serve as a key pharmacophore, while the tricyclic scaffold acts as a rigid and novel carrier, orienting the pharmacophore in a precise manner for optimal target engagement.
Table 2: Physicochemical Properties of the Carboxamide Functional Group
| Property | Description | Implication in Drug Design |
| Polarity | The C=O and N-H bonds are polar. | Can improve aqueous solubility. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Crucial for target binding affinity and specificity. |
| Rotational Barrier | Restricted rotation around the C-N bond. | Contributes to a more rigid and predictable conformation. |
| Chemical Stability | Generally stable to hydrolysis. | Can lead to improved metabolic stability and longer half-life. |
Properties
CAS No. |
682747-90-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
tricyclo[3.3.0.02,4]octane-3-carboxamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)8-6-4-2-1-3-5(4)7(6)8/h4-8H,1-3H2,(H2,10,11) |
InChI Key |
TUNBDPCGOGTKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3C2C3C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 3.3.0.02,4 Octane 3 Carboxamide and Its Precursors
Historical Context of Tricyclo[3.3.0.0]octane Core Construction
The development of synthetic methods for intricate polycyclic systems has been a continuous area of research, driven by the desire to create novel molecular architectures with unique properties.
Seminal Contributions to Tricyclo[3.3.0.03,7]octane Synthesis
While the direct synthesis of the tricyclo[3.3.0.02,4]octane system has its own specific challenges, the foundational work on the isomeric tricyclo[3.3.0.03,7]octane skeleton has provided invaluable insights. A notable approach involves the intramolecular pinacol (B44631) reduction of cis-1,5-disubstituted bicyclo[3.3.0]octane-3,7-diones. This method, utilizing low-valent titanium species, allows for the formation of the central C3-C7 bond to furnish the tricyclic core.
Another significant strategy is the iodine oxidation of the bis-enolate derived from dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates. This method provides a direct route to the tricyclo[3.3.0.03,7]octane skeleton and has been applied to synthesize various derivatives. These seminal contributions have laid the groundwork for developing synthetic routes to other isomers of the tricyclo[3.3.0.0]octane family, including the title compound's core structure.
Advanced Synthetic Routes to Tricyclo[3.3.0.02,4]octane Derivatives
Building upon the historical context, researchers have developed more advanced and targeted methods for the synthesis of the tricyclo[3.3.0.02,4]octane ring system and its derivatives.
Design and Synthesis of Key Bicyclic Precursors
The synthesis of the tricyclo[3.3.0.02,4]octane core often commences with the construction of a suitable bicyclic precursor. Bicyclo[3.2.0]heptane derivatives have proven to be versatile starting materials. For instance, bicyclo[3.2.0]hept-6-ene can serve as a key intermediate. The strategic functionalization of this bicyclic system is crucial for the subsequent formation of the tricyclic framework.
One approach involves the photochemical [2+2] cycloaddition of a cyclopentadiene (B3395910) derivative with an appropriate ketene (B1206846) equivalent to furnish the bicyclo[3.2.0]heptanone skeleton. Further elaboration of this intermediate is then required to set the stage for the final cyclization.
| Precursor Type | Synthetic Method | Key Features |
| Bicyclo[3.2.0]hept-6-ene | Photochemical [2+2] cycloaddition | Provides the core bicyclic framework. |
| Bicyclo[4.2.0]oct-2-en-7-ones | Not specified | Can be converted to tricyclo[3.3.0.0]octanones. tandfonline.com |
| cis-Bicyclo[3.3.0]octane-3,7-diones | Multiple steps from diones | Precursors for the isomeric tricyclo[3.3.0.03,7]octane system. nih.gov |
Stereoselective and Regioselective Approaches in Tricyclic Formation
Achieving the desired stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like Tricyclo[3.3.0.02,4]octane-3-carboxamide. The rigid nature of the tricyclic system means that the relative orientation of substituents is fixed upon its formation.
Stereoselective approaches often rely on the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions where the existing stereocenters in the precursor direct the stereochemical outcome of the cyclization. Regioselectivity, on the other hand, is often governed by the nature of the reactants and the reaction conditions. For instance, in rearrangement reactions, the migration of specific groups can be influenced by their inherent migratory aptitudes and the electronic nature of the intermediates.
Intermolecular and Intramolecular Cyclization Reactions
The formation of the final tricyclic ring system can be achieved through both intermolecular and intramolecular pathways. However, for the construction of the compact and strained tricyclo[3.3.0.02,4]octane core, intramolecular reactions are generally more efficient.
A particularly effective method for the formation of the tricyclo[3.3.0.02,4]octane ring system is through a carbenoid cyclization-rearrangement route. This approach involves the generation of a reactive carbenoid species from a suitably functionalized bicyclic precursor. The carbenoid then undergoes an intramolecular cyclopropanation to form the tricyclic skeleton. This transformation is often highly efficient and can proceed with a high degree of stereocontrol.
Another key intramolecular strategy involves the cyclization of bicyclo[3.2.0]hept-6-ene derivatives. The proximity of the double bond and a suitably placed reactive functional group on the five-membered ring allows for the formation of the bridging cyclopropane (B1198618) ring, thus completing the tricyclo[3.3.0.02,4]octane framework. The specific nature of the functional group and the reaction conditions employed will dictate the efficiency and selectivity of this crucial cyclization step. While direct methods for the introduction of the 3-carboxamide group are not extensively documented in the literature for this specific tricyclic system, one could envision a synthetic sequence starting from a tricyclo[3.3.0.02,4]octan-3-one intermediate. Standard organic transformations could then be employed to convert the ketone functionality into the desired carboxamide.
| Cyclization Approach | Key Intermediate | Reaction Type |
| Carbenoid Cyclization | Functionalized bicyclic precursor | Intramolecular Cyclopropanation |
| Cyclization of Bicyclo[3.2.0]hept-6-ene | Bicyclo[3.2.0]hept-6-ene derivative | Intramolecular Cyclization |
Intramolecular C-H Carbene Insertion Pathways
One of the strategies considered for the formation of the critical C-C bond to close the tricyclic ring system is the intramolecular insertion of a carbene into a C-H bond. This method is, in principle, a powerful tool for creating C-C bonds in a single, irreversible step. However, its success is highly dependent on the geometry of the precursor, specifically the proximity of the carbene to the target C-H bond.
In studies aimed at synthesizing a related skeleton, dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate, this pathway was investigated starting from a bicyclo[3.3.0]octane precursor. The key intermediate carbene was to be generated from dimethyl cis-3-oxobicyclo[3.3.0]octane-l,5-dicarboxylate. Despite calculations showing a reasonably favorable conformation for the insertion, experimental attempts were unsuccessful. The primary challenge identified was the considerable distance between the C3 carbene and the target C7 hydrogen atom, which was calculated to be approximately 0.3 Å greater than in systems where this type of insertion proceeds efficiently. This geometric constraint prevented the desired C3-C7 bond formation, leading to the failure of this synthetic route.
| Precursor | Target Skeleton | Outcome | Reference |
| Dimethyl cis-3-oxobicyclo[3.3.0]octane-l,5-dicarboxylate | Tricyclo[3.3.0.03,7]octane | Unsuccessful | nih.gov |
Photochemical Cyclization Reactions: Ketone-to-Cyclopentanol Transformations
Photochemical reactions offer another avenue for the construction of complex cyclic systems. Specifically, the intramolecular photocyclization of a ketone to form a cyclopentanol (B49286) (a Norrish-Yang type reaction) can be a key step in building strained rings. This approach was also explored for the synthesis of the tricyclo[3.3.0.03,7]octane skeleton.
The strategy involved irradiating bicyclo[3.3.0]octan-3-one derivatives with the goal of forming a C3-C7 bond to yield the corresponding tricyclo[3.3.0.03,7]octan-1-ol. However, these attempts proved fruitless. The geometric constraints of the bicyclo[3.3.0]octane system likely hindered the necessary hydrogen atom abstraction by the excited ketone, thus preventing the cyclization from occurring. This highlights a recurring theme in the synthesis of this strained skeleton: the difficulty of forcing the key C3 and C7 positions into sufficient proximity for bond formation.
Homoallylic Cyclization Strategies
Homoallylic cyclization, proceeding through either radical or cationic intermediates, is a powerful strategy for the synthesis of five-membered rings. In a typical scenario, a radical or cation is generated at a position homoallylic to a double bond, which then acts as a radical acceptor or nucleophile, respectively, to close the ring.
Radical Cyclization: This approach would involve generating a radical on a bicyclo[3.3.0]octane precursor containing an appropriately positioned alkene. The subsequent intramolecular cyclization would form the tricyclic skeleton. These reactions are known for their high efficiency in forming five- and six-membered rings. wikipedia.org
Cationic Cyclization: Alternatively, a cationic intermediate could be generated, which would then be attacked by a nearby double bond. Cationic polyene cyclizations are biomimetic processes responsible for the synthesis of complex terpenoids and steroids and are known for their ability to construct intricate polycyclic systems in a single step. nih.govresearchgate.net
While these strategies are well-established for various polycyclic syntheses, their specific application to form the highly strained Tricyclo[3.3.0.02,4]octane ring system is not well-documented in the available literature. The inherent strain of the target molecule may present significant energetic barriers to these types of cyclizations.
Anomaly-Driven Synthetic Discoveries
Occasionally, strained ring systems are discovered through unexpected or anomalous reactions. One such discovery occurred during attempts to perform a pinacol reduction on cis-bicyclo[3.3.0]octane-3,7-dione. Instead of the expected diol, a tricyclo[3.3.0.03,7]octane derivative was formed. Similarly, the reduction of dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate under Clemmensen-like conditions (amalgamated zinc and acid) did not yield the expected simple reduction product. Instead, it resulted in the formation of dimethyl 3-hydroxytricyclo[3.3.0.03,7]octane-1,5-dicarboxylate. nih.gov This anomalous transformation demonstrates that under certain reductive conditions, the proximity of the C3 and C7 carbonyl groups in the cis-1,5-disubstituted bicyclo[3.3.0]octane system is sufficient to allow for an unexpected transannular bond formation, creating the challenging tricyclic skeleton.
| Starting Material | Reaction Conditions | Anomalous Product | Reference |
| Dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate | Clemmensen-like reduction | Dimethyl 3-hydroxytricyclo[3.3.0.03,7]octane-1,5-dicarboxylate | nih.gov |
Chemical Transformations for the Carboxamide Moiety Installation
Once the tricyclic scaffold, bearing a suitable functional group, is synthesized, the final step is the installation of the carboxamide moiety.
Direct Functionalization Methods on the Tricyclo[3.3.0.02,4]octane Scaffold
The direct conversion of an unactivated C-H bond on the tricyclo[3.3.0.02,4]octane skeleton to a carboxamide group would be the most atom-economical approach. Modern methods such as transition-metal-catalyzed C-H amination or carboxamidation have been developed for various substrates. However, the application of these direct functionalization techniques to highly strained, non-activated hydrocarbon systems like tricyclo[3.3.0.02,4]octane is not reported in the scientific literature. The reactivity of the strained C-C bonds in the scaffold might interfere with the catalytic cycles of these methods, leading to ring-opening or rearrangement rather than selective C-H functionalization.
Conversion of Carboxylic Acid or Related Functionalities to Carboxamides
A more conventional and reliable approach is the conversion of a pre-existing carboxylic acid or its derivative (such as an ester or acyl chloride) at the C3 position of the tricyclo[3.3.0.02,4]octane ring. This is a well-established set of transformations in organic synthesis.
Assuming the precursor Tricyclo[3.3.0.02,4]octane-3-carboxylic acid is available, it can be converted to the target carboxamide through several standard methods:
Activation and Amination: The carboxylic acid can be activated by converting it into a more reactive species. A common method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly electrophilic intermediate readily reacts with ammonia (B1221849) or a primary/secondary amine to furnish the carboxamide.
Coupling Reagents: A wide variety of coupling reagents can facilitate the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to isolate a harsh acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this purpose. britannica.com
Metal-Catalyzed Methods: Modern methods for amide bond formation include catalysis by metal complexes. For instance, tantalum(V) chloride (TaCl₅) has been shown to be an effective catalyst for the reaction of aliphatic carboxylic acids with secondary amines, leading to the selective formation of carboxamides in good yields. researchgate.net
| Transformation | Reagents | Product | Reference |
| Carboxylic Acid to Acyl Chloride | SOCl₂ or (COCl)₂ | Acyl Chloride | General |
| Acyl Chloride to Carboxamide | NH₃ or RNH₂ | Carboxamide | General |
| Carboxylic Acid to Carboxamide | Amine, Coupling Agent (e.g., DCC) | Carboxamide | britannica.com |
| Carboxylic Acid to Carboxamide | Amine, TaCl₅ (catalyst) | Carboxamide | researchgate.net |
Reactivity and Mechanistic Investigations of Tricyclo 3.3.0.02,4 Octane 3 Carboxamide
Impact of Inherent Ring Strain on Reactivity Profile
The reactivity of Tricyclo[3.3.0.02,4]octane-3-carboxamide is intrinsically linked to the substantial strain energy embedded within its polycyclic structure. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and the eclipsing interactions between hydrogen atoms. The presence of the three-membered ring is a primary contributor to this high-energy state, making the molecule prone to reactions that lead to more stable, less strained systems.
Table 1: Comparative Strain Energies of Selected Strained Ring Systems
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 27.5 |
| Bicyclo[1.1.0]butane | 63.9 |
| 3,7-(2,2'-biphenylene)tricyclo[3.3.0.03,7]oct-1(5)-ene | 72.9 nih.gov |
This table provides context for the high strain energy expected in the tricyclo[3.3.0.0]octane system.
The fusion of the rings in the tricyclo[3.3.0.02,4]octane system necessitates significant distortion of the bond angles from the ideal sp3 hybrid orbital angle of 109.5°. Electron diffraction studies on the related tricyclo[3,3,0,02,6]-octane have revealed a highly puckered four-membered ring with C-C bond lengths of 1.558 Å and a dihedral angle of 127°. rsc.org The sides of the five-membered rings have C-C bond lengths of 1.569 Å, while their bases are 1.516 Å. rsc.org These elongated C-C bonds and compressed bond angles within the cyclopropane moiety of the tricyclo[3.3.0.02,4]octane framework result in poor orbital overlap and weaker C-C bonds. This bond weakening facilitates cleavage under various reaction conditions, serving as a driving force for the compound's reactivity.
Diverse Reaction Pathways and Transformation Studies
The high ring strain of Tricyclo[3.3.0.02,4]octane-3-carboxamide makes it a versatile substrate for a range of chemical transformations. The presence of the electron-withdrawing carboxamide group on the cyclopropane ring polarizes the adjacent C-C bonds, making the ring susceptible to nucleophilic attack. Conversely, the strained C-C bonds can also react with electrophiles.
The electron-withdrawing nature of the carboxamide group renders the cyclopropane ring in Tricyclo[3.3.0.02,4]octane-3-carboxamide electrophilic. This allows for nucleophilic ring-opening reactions. nih.gov In analogous systems, such as tricyclo[3.3.0.0]octanones, reactions with nucleophiles like azide (B81097), fluoride (B91410), or iodide ions proceed via a regiospecific homo-conjugate addition. rsc.org This process involves the nucleophile attacking one of the carbons of the cyclopropane ring, leading to the cleavage of a distal C-C bond and the formation of a more stable bicyclo[3.3.0]octane system. The carboxamide group is expected to activate the tricyclic core towards similar transformations.
Table 2: Examples of Homo-conjugate Addition to Tricyclo[3.3.0.0]octanone Systems
| Nucleophile | Product | Reference |
| Azide (N3-) | Bicyclo[3.3.0]octanone with azide substituent | rsc.org |
| Fluoride (F-) | Bicyclo[3.3.0]octanone with fluoride substituent | rsc.org |
| Iodide (I-) | Bicyclo[3.3.0]octanone with iodide substituent | rsc.org |
This table illustrates the types of nucleophilic additions that related tricyclic systems undergo and which can be anticipated for the title compound.
The strained C-C bonds of the cyclopropane ring in Tricyclo[3.3.0.02,4]octane-3-carboxamide possess significant p-character, allowing them to react with electrophiles. For instance, treatment of related tricyclo[3.3.0.0]octanones with bromine results in the addition of bromine across a C-C bond of the cyclopropane ring, leading to the formation of 1,4-dibromobicyclo[3.3.0]octan-2-ones. rsc.org A similar reactivity is expected for the carboxamide derivative. Computational studies on the electrophilic addition of bromine to the related exo-tricyclo[3.2.1.0(2.4)]oct-6-ene have shown that the reaction proceeds with exo-facial selectivity due to electronic and steric factors, forming a stable exo-bridged-bromonium ion intermediate. nih.gov
While specific oxidation and reduction studies on Tricyclo[3.3.0.02,4]octane-3-carboxamide are not extensively documented, the reactivity of the strained scaffold suggests several potential transformations. The high strain energy of the tricyclo[3.3.0.0]octane skeleton can be released through reductive cleavage of the C-C bonds. For example, the reduction of dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate under Clemensen-like conditions has been reported to yield a 3-hydroxytricyclo[3.3.0.03,7]octane derivative, indicating that reductive cyclization can occur to form the tricyclic system. cdnsciencepub.com This suggests that under appropriate reductive conditions, the tricyclic core of the title compound could be further modified.
Conversely, oxidative cleavage of the strained bonds is also a plausible reaction pathway. The oxidation of polycyclic hydrocarbons is a well-studied area, and the strained C-C bonds in the tricyclo[3.3.0.02,4]octane framework could be susceptible to oxidation by various reagents, leading to ring-opened products.
Acid- and Base-Catalyzed Rearrangements and Isomerizations
The strained carbocyclic framework of tricyclo[3.3.0.02,4]octane derivatives is susceptible to cleavage and rearrangement under both acidic and basic conditions. These reactions typically lead to the formation of more stable bicyclic or monocyclic systems.
Acid-catalyzed rearrangements of the housane skeleton have been shown to proceed via carbocationic intermediates, with the product distribution being highly dependent on the nature of the acid catalyst. For instance, the rearrangement of housane derivatives in the presence of trifluoroacetic acid (TFA) and perchloric acid (HClO4) leads to the formation of cyclopentene (B43876) derivatives through 1,2-migration of substituents. The regioselectivity of these rearrangements can differ significantly depending on the acid used, suggesting different underlying mechanistic pathways.
In the case of Tricyclo[3.3.0.02,4]octane-3-carboxamide, protonation of the amide oxygen would likely be the initial step in an acid-catalyzed reaction, followed by the opening of the strained cyclopropane ring to form a carbocation. This intermediate could then undergo skeletal rearrangement to yield a more stable bicyclo[3.3.0]octane or cyclopentene derivative.
Base-catalyzed isomerizations are also plausible. Studies on related tricyclo[3.3.0.0]octan-2-ones have demonstrated that treatment with a base can lead to the formation of bicyclo[3.3.0]octenones. For Tricyclo[3.3.0.02,4]octane-3-carboxamide, a strong base could potentially abstract a proton from the carbon adjacent to the carboxamide group, initiating a rearrangement cascade. The specific products would depend on the relative acidities of the protons in the molecule and the stability of the resulting carbanionic intermediates.
Table 1: Representative Acid-Catalyzed Rearrangements of Housane Derivatives
| Starting Material | Catalyst | Product(s) | Key Observations | Reference |
| Substituted Housanes | TFA | Cyclopentenes | Regioselective 1,2-migration. | |
| Substituted Housanes | HClO4 | Cyclopentenes | Reversal of product selectivity compared to TFA. |
Thermal and Photochemical Reactivity of Tricyclo[3.3.0.02,4]octane-3-carboxamide
The significant strain energy inherent in the tricyclo[3.3.0.02,4]octane ring system suggests that it would be susceptible to thermal and photochemical transformations. While specific studies on Tricyclo[3.3.0.02,4]octane-3-carboxamide are not available, the behavior of related strained polycyclic molecules provides insight into its potential reactivity.
Thermally, the housane skeleton can undergo rearrangement, although the temperatures required for such transformations can be high. The specific pathway of thermal isomerization would be dictated by the principles of orbital symmetry and the stability of the transition states involved.
Photochemical reactions offer an alternative pathway for the rearrangement of strained molecules. The absorption of ultraviolet light can promote the molecule to an excited state with different bonding and reactivity. Photochemical isomerizations of related bicyclic and tricyclic systems are well-documented. For example, the photoisomerization of cis,cis-1,5-cyclooctadiene is a known route to tricyclo[3.3.0.02,6]octane. It is plausible that irradiation of Tricyclo[3.3.0.02,4]octane-3-carboxamide could induce intramolecular [2+2] cycloadditions or other rearrangements, leading to various isomeric structures. The presence of the carboxamide group might also influence the photochemical outcome, potentially participating in the reaction through energy transfer or by influencing the stability of intermediates.
Elucidation of Reaction Mechanisms and Transition State Characterization
The mechanisms of rearrangements of the tricyclo[3.3.0.02,4]octane framework are complex and have been the subject of detailed investigations. For acid-catalyzed reactions, a dichotomy in mechanisms has been proposed to explain the different product selectivities observed with different acids like TFA and HClO4. One proposed mechanism involves the formation of a discrete carbocation intermediate that then undergoes rearrangement. An alternative mechanism might involve a more concerted process where bond migration occurs simultaneously with protonation.
Computational studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for elucidating such reaction mechanisms and characterizing the transition states involved. Although specific calculations for Tricyclo[3.3.0.02,4]octane-3-carboxamide have not been reported, such studies on related systems have provided valuable insights into the geometries and energies of transition states for various isomerization and rearrangement pathways. These calculations can help to rationalize the observed product distributions and predict the feasibility of different reaction pathways.
For photochemical reactions, the mechanism is likely to involve the formation of biradical intermediates upon excitation. The subsequent reactions of these intermediates, such as intramolecular cyclization or hydrogen atom transfer, would then determine the final product distribution. The characterization of the transition states in these photochemical processes is challenging but can be approached using advanced computational methods that model the potential energy surfaces of the excited states.
Structural Elucidation and Stereochemical Analysis of Tricyclo 3.3.0.02,4 Octane 3 Carboxamide
Application of Advanced Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation of complex molecules like Tricyclo[3.3.0.02,4]octane-3-carboxamide. These techniques provide detailed information about the connectivity of atoms, the stereochemical arrangement, and the functional groups present in the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic compounds. For Tricyclo[3.3.0.02,4]octane-3-carboxamide, both 1H and 13C NMR would provide critical data.
The 1H NMR spectrum is expected to show a complex pattern of signals for the protons on the tricyclic core due to the rigid, strained nature of the fused ring system. The protons of the cyclopropane (B1198618) ring would likely appear at relatively high field (low ppm values), a characteristic feature of such strained rings. The coupling constants (J-values) between adjacent protons would be instrumental in determining their relative stereochemistry (endo/exo).
The 13C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the unique tricyclic framework. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxamide group appearing at a characteristic downfield position. For related tricyclo[3.3.0.03,7]octane derivatives, 13C NMR spectra have been shown to be in accord with their molecular symmetry. sci-hub.se
Table 1: Predicted 1H and 13C NMR Chemical Shifts for Tricyclo[3.3.0.02,4]octane-3-carboxamide
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175 |
| CH-C=O | ~2.5-3.0 | ~45-55 |
| Bridgehead CH | ~2.0-2.8 | ~40-50 |
| Cyclopropane CH | ~0.5-1.5 | ~15-25 |
| Cyclopentane (B165970) CH2 | ~1.2-2.0 | ~30-40 |
Note: These are estimated values based on analogous structures and may vary.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound, as well as gaining structural information from its fragmentation patterns. For Tricyclo[3.3.0.02,4]octane-3-carboxamide (C9H11NO), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M+). The fragmentation pattern would be characteristic of the strained tricyclic system and the carboxamide group. Common fragmentation pathways would include the loss of the carboxamide group or parts of it (e.g., loss of CONH2) and ring fragmentations. The analysis of these fragments helps to piece together the molecular structure. For instance, GC-MS data for a related compound, 8-methyltricyclo[3.3.0.0(2,8)]octan-3-one, shows characteristic fragmentation with top peaks at m/z 94 and 79. nih.gov
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
For Tricyclo[3.3.0.02,4]octane-3-carboxamide, the IR spectrum would display characteristic absorption bands for the amide functional group. These would include:
N-H stretching vibrations: Typically appearing as one or two bands in the region of 3200-3400 cm-1.
C=O stretching vibration (Amide I band): A strong absorption band around 1640-1680 cm-1.
N-H bending vibration (Amide II band): Found near 1600-1640 cm-1.
The spectrum would also contain C-H stretching and bending vibrations for the aliphatic tricyclic framework. The presence of the strained cyclopropane ring might give rise to specific C-H stretching vibrations at slightly higher frequencies than typical alkanes (around 3050 cm-1). Spectroscopic data for similar bicyclic and tricyclic ketones show characteristic carbonyl stretches in the range of 1720-1740 cm-1. cdnsciencepub.com
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.netnist.gov This technique is particularly valuable for complex, rigid molecules like Tricyclo[3.3.0.02,4]octane-3-carboxamide, as it can precisely map the positions of all atoms.
The structure of a related tricyclo[3.3.0.0]octanone has been confirmed by X-ray crystallography, providing a precedent for its use in this class of compounds. rsc.org For Tricyclo[3.3.0.02,4]octane-3-carboxamide, a successful crystallographic analysis would provide definitive proof of the tricyclic core's geometry and the stereochemical orientation of the carboxamide group. researchgate.net
Determination of Absolute Configuration
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. If a single crystal of one enantiomer is available, anomalous dispersion techniques (e.g., using a heavy atom derivative or specific X-ray wavelengths) can distinguish between the two possible enantiomeric forms. The determination of the absolute configuration is crucial for understanding the molecule's interaction with other chiral entities. The absolute configuration of related bisnoradamantane derivatives has been established using chemical correlation and chiroptical methods like circular dichroism. rsc.orgoup.com
Precise Analysis of Bond Lengths, Angles, and Dihedral Angles
A key output of X-ray crystallographic analysis is the precise measurement of bond lengths, bond angles, and dihedral angles. This data provides quantitative insight into the molecular geometry and the degree of strain within the ring system.
In Tricyclo[3.3.0.02,4]octane-3-carboxamide, the internal bond angles of the cyclopropane and cyclobutane (B1203170) rings are expected to deviate significantly from the ideal tetrahedral angle of 109.5°, indicating substantial ring strain. This strain is a defining feature of the tricyclo[3.3.0.02,4]octane skeleton and influences its chemical reactivity.
Table 2: Typical Bond Parameters Expected from Crystallographic Analysis
| Parameter | Expected Value | Significance |
|---|---|---|
| C-C bond length (cyclopropane) | ~1.51 Å | Standard single bond |
| C-C bond length (cyclobutane) | ~1.55 Å | Standard single bond |
| C-C=O bond angle | ~115-120° | Reflects geometry around carbonyl |
| Internal cyclopropane angles | ~60° | Highly strained |
These precise geometric parameters are invaluable for computational modeling and for understanding the structure-property relationships of this complex molecule.
Conformational Analysis and Dynamics of the Tricyclic System
The dynamics of this tricyclic system are primarily associated with the potential for ring flipping or pseudorotation in the unsubstituted cyclopentane ring and the rotation of the carboxamide substituent. However, the high strain energy inherent in the tricyclo[3.3.0.02,4]octane skeleton suggests a significant energy barrier for any large-scale conformational changes of the ring system itself.
The carboxamide group at the C3 position introduces another layer of conformational complexity. Rotation around the C3-C(O) bond and the C(O)-N bond can lead to different rotamers. The barrier to rotation around the amide C-N bond is known to be significant due to the partial double bond character arising from resonance. This can lead to the existence of distinct syn and anti conformers, which may be observable by dynamic NMR spectroscopy. The relative stability of these rotamers is influenced by steric interactions between the amide group and the adjacent protons of the tricyclic framework.
Computational studies on related bicyclic and tricyclic systems provide insights into the likely energetic landscape of tricyclo[3.3.0.02,4]octane-3-carboxamide. While specific experimental data for this compound is scarce in the literature, analogies can be drawn from similar structures. For instance, the rotational barrier for the carboxamide group in cyclic systems is typically in the range of 15-20 kcal/mol.
Table 1: Estimated Conformational Energy Parameters for Tricyclo[3.3.0.02,4]octane-3-carboxamide and Related Structures
| Parameter | System | Estimated Value (kcal/mol) | Method |
| Ring Inversion Barrier | Bicyclo[3.3.0]octane | 5-7 | Computational |
| Carboxamide C-N Rotational Barrier | N-alkyl acetamides | 18-20 | Experimental (NMR) |
| Carboxamide C-N Rotational Barrier | Cyclopentanecarboxamide | 16-18 | Computational |
| Strain Energy | Tricyclo[3.3.0.02,4]octane | > 60 | Estimated |
The conformational preference of the carboxamide substituent will also be dictated by the minimization of steric hindrance. The orientation of the carbonyl group and the amide protons relative to the tricyclic core will affect the local magnetic environment of nearby protons, which could be probed by advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy to experimentally determine the predominant conformation in solution.
Computational and Theoretical Studies on Tricyclo 3.3.0.02,4 Octane 3 Carboxamide
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical calculations provide fundamental insights into the bonding and stability of tricyclo[3.3.0.02,4]octane-3-carboxamide. These studies, typically employing density functional theory (DFT) and ab initio methods, are crucial for understanding the molecule's inherent properties.
The bonding in tricyclo[3.3.0.02,4]octane-3-carboxamide is characterized by significant σ-strain arising from the rigid tricyclic core. The cyclopropane (B1198618) ring, in particular, features bent "banana" bonds, where the electron density is concentrated outside the internuclear axis. This leads to a high degree of p-character in the C-C bonds of the cyclopropane moiety. The carboxamide group, with its planar geometry and delocalized π-system across the O=C-N atoms, introduces electronic effects that can interact with the strained framework. Molecular orbital analysis indicates a degree of hyperconjugation between the σ-orbitals of the strained ring system and the π*-orbital of the carbonyl group.
Ring current effects, typically associated with aromatic and anti-aromatic systems, can also be analyzed in polycyclic systems. While not aromatic, the strained rings can exhibit magnetic properties in response to an external magnetic field. Nucleus-Independent Chemical Shift (NICS) calculations are often used to probe these effects. For tricyclo[3.3.0.02,4]octane-3-carboxamide, NICS calculations would likely indicate a paratropic (anti-aromatic-like) character within the three-membered ring, a hallmark of cyclopropane systems.
| Computational Parameter | Predicted Value | Methodology |
| Total Strain Energy | > 60 kcal/mol | DFT (B3LYP/6-31G*) |
| NICS(0) for cyclopropane ring | Positive value | GIAO-SCF/6-311+G |
| NICS(0) for cyclopentane (B165970) ring | Near zero | GIAO-SCF/6-311+G |
Note: The values in this table are estimates based on calculations for similar strained polycyclic systems and are intended for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity of a molecule. For tricyclo[3.3.0.02,4]octane-3-carboxamide, the HOMO is expected to be localized on the strained C-C bonds of the tricyclic framework, particularly the cyclopropane ring. This suggests that the molecule would be susceptible to electrophilic attack at these bonds. The LUMO, in contrast, is likely to be centered on the π* orbital of the carbonyl group in the carboxamide substituent. This indicates that the molecule could undergo nucleophilic attack at the carbonyl carbon. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability; a smaller gap implies higher reactivity.
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -7.5 | σ-bonds of the cyclopropane ring |
| LUMO | +1.2 | π* orbital of the carbonyl group |
| HOMO-LUMO Gap | 8.7 | - |
Note: The values in this table are hypothetical and serve to illustrate the expected distribution and energies of the frontier orbitals.
Computational Prediction of Reaction Mechanisms and Transition State Geometries
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For tricyclo[3.3.0.02,4]octane-3-carboxamide, several reaction pathways can be envisioned. For instance, acid-catalyzed ring-opening of the cyclopropane moiety is a plausible transformation. Theoretical calculations can map out the potential energy surface for this process, identifying the structure and energy of the transition state. The carboxamide group could participate in this reaction, for example, through intramolecular nucleophilic attack following protonation of the cyclopropane ring. The calculation of activation barriers for different potential pathways allows for the prediction of the most likely reaction products under given conditions.
Synthesis and Characterization of Derivatives and Analogues of Tricyclo 3.3.0.02,4 Octane 3 Carboxamide
Systematic Design and Synthesis of Substituted Tricyclo[3.3.0.02,4]octane Carboxamides
The systematic design of substituted tricyclo[3.3.0.02,4]octane carboxamides involves a multi-step approach that begins with the construction of the core tricyclic skeleton, followed by the introduction and modification of the carboxamide group. The synthesis of the core ring system can be achieved through various routes, often starting from bicyclic precursors.
One established method involves the preparation of tricyclo[3.3.0.0]octanones from bicyclo[4.2.0]oct-2-en-7-ones. rsc.org This process typically involves the stereoselective introduction of a bromine atom to the bicyclic enone, followed by a dehydrobromination step that facilitates the formation of the third ring, yielding the tricyclic ketone. rsc.org This tricyclic ketone is a key intermediate, as the ketone functionality can be converted into the desired carboxamide through several standard organic transformations.
A plausible synthetic sequence from the tricyclo[3.3.0.02,4]octan-3-one intermediate to the target carboxamide could involve:
Wittig Reaction or similar olefination: To convert the ketone into an alkene (e.g., a methylidene group).
Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation of the alkene to yield a carboxylic acid.
Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride or using coupling agents like DCC/EDC) followed by reaction with ammonia (B1221849) or a primary/secondary amine to form the final carboxamide.
The systematic design of a library of derivatives would rely on using substituted starting materials. For instance, beginning with substituted bicyclo[4.2.0]oct-2-en-7-ones would result in a tricyclic core bearing substituents at various positions. Further diversity can be achieved during the amidation step by using a range of different amines to generate N-substituted carboxamides.
| Synthetic Step | Precursor | Key Reagents | Product |
| Ring Formation | Substituted Bicyclo[4.2.0]oct-2-en-7-one | 1. NBS/Br22. Base (e.g., DBU, KOtBu) | Substituted Tricyclo[3.3.0.02,4]octan-3-one |
| Carbonyl to Carboxamide Conversion | Tricyclic Ketone | 1. Wittig Reagent (e.g., Ph3P=CH2)2. O3; then H2O23. SOCl2; then R1R2NH | Substituted Tricyclo[3.3.0.02,4]octane-3-carboxamide |
Establishing Structure-Reactivity Relationships within the Tricyclic Scaffold
The tricyclo[3.3.0.02,4]octane skeleton is characterized by significant ring strain due to the presence of two fused cyclopropane (B1198618) rings and a bicyclo[3.3.0]octane core. This inherent strain is the primary determinant of its chemical reactivity, making the scaffold susceptible to ring-opening reactions under various conditions.
Studies on related tricyclo[3.3.0.0]octanones have demonstrated that the scaffold readily undergoes rearrangement and addition reactions that relieve strain. rsc.org For example, treatment of these tricyclic ketones with either acid or base can induce a rearrangement to the more stable bicyclo[3.3.0]octenone system. rsc.org
The reactivity with nucleophiles is particularly notable. The reaction of tricyclo[3.3.0.0]octanones with nucleophiles such as azide (B81097), fluoride (B91410), or iodide ions results in a regiospecific homo-conjugate addition, where the nucleophile attacks one of the cyclopropane rings, leading to its cleavage and the formation of a functionalized bicyclo[3.3.0]octanone. rsc.org This reactivity highlights how the electronic nature of the carbonyl group activates the strained cyclopropane ring for nucleophilic attack.
The reaction with electrophiles also leads to ring opening. For instance, treatment of tricycloalkanones with bromine results in the formation of 1,4-dibromobicyclo[3.3.0]octan-2-ones. rsc.org
These findings establish a clear structure-reactivity relationship: the high strain energy of the tricyclic system is the driving force for a variety of ring-opening reactions, allowing for the transformation of the compact tricyclic scaffold into less-strained, functionalized bicyclic systems. The nature of the substituent on the carboxamide group (in the target molecule) could further modulate this reactivity by altering the electronic properties of the adjacent cyclopropane ring.
| Reactant | Conditions | Product Type | Reaction Mechanism |
| Tricyclo[3.3.0.0]octanone | Acid or Base | Bicyclo[3.3.0]octenone | Rearrangement rsc.org |
| Tricyclo[3.3.0.0]octanone | Nucleophiles (N3-, F-, I-, CN-) | Functionalized Bicyclo[3.3.0]octanone | Regiospecific Homo-conjugate Addition rsc.org |
| Tricyclo[3.3.0.0]octanone | Bromine (Br2) | 1,4-Dibromobicyclo[3.3.0]octan-2-one | Electrophilic Addition / Ring Opening rsc.org |
Enantioselective Synthesis and Chiral Resolution of Tricyclo[3.3.0.02,4]octane Scaffolds
Achieving enantiopurity in molecules containing the tricyclo[3.3.0.02,4]octane scaffold can be approached through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. One potential method is the use of a chiral Simmons-Smith reaction for the cyclopropanation step during the formation of the tricyclic ring. researchgate.net This reaction is well-established for producing enantiopure compounds. By employing chiral ligands on the zinc carbenoid, it is possible to control the facial selectivity of the cyclopropanation of an appropriate bicyclic alkene precursor, thereby setting the stereochemistry of the final tricyclic product.
Chiral Resolution: This strategy involves the separation of enantiomers from a racemic mixture of the tricyclic compound or a suitable precursor.
Diastereomeric Resolution: A common and effective method involves reacting the racemic mixture (e.g., a racemic tricyclic carboxylic acid precursor) with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. Following separation, the chiral resolving agent is removed to yield the enantiomerically pure tricyclic compounds. A similar protocol has been successfully applied to synthesize enantiomerically pure bicyclo[3.3.0]octane derivatives. nih.gov
Spontaneous Resolution: In some cases, enantiomers can spontaneously crystallize separately from a racemic solution, a phenomenon known as conglomerate formation. This allows for mechanical separation of the enantiomeric crystals. This method has been observed in related azabicyclo[3.3.0]octane systems. rsc.org
Biochemical Resolution: Enzymes can exhibit high stereoselectivity, making them useful for resolving racemic mixtures. For instance, a precursor to a tricyclic system, a bicycloheptenone, was partially resolved using the microorganism Clostridium spp., demonstrating the feasibility of using biocatalytic methods for kinetic resolution. rsc.org
| Method | Description | Example/Application |
| Asymmetric Synthesis | Use of chiral reagents or catalysts to favor the formation of one enantiomer. | Chiral Simmons-Smith reaction for enantioselective cyclopropanation. researchgate.net |
| Diastereomeric Resolution | Formation of separable diastereomers by reaction with a chiral resolving agent. | A protocol for enantiomerically pure bicyclo[3.3.0]octane derivatives has been developed. nih.gov |
| Spontaneous Resolution | Direct crystallization of separate enantiomers from a racemic mixture. | Observed in chiral glycouril, an azabicyclo[3.3.0]octane derivative. rsc.org |
| Biochemical Resolution | Use of enzymes or microorganisms for enantioselective reactions. | Partial resolution of a bicyclic precursor using Clostridium spp. rsc.org |
Future Perspectives and Emerging Research Avenues in Tricyclo 3.3.0.02,4 Octane Chemistry
Utility as a Versatile Building Block in Complex Organic Synthesis
The compact and rigid framework of the tricyclo[3.3.0.0]octane skeleton makes it an attractive scaffold for the synthesis of complex molecular architectures. The inherent strain within these molecules can be harnessed to drive specific chemical transformations, offering pathways to novel compounds that are otherwise difficult to access. For instance, functionalized tricyclo[3.3.0.03,7]octenes have been generated as highly pyramidalized and strained alkenes, which can be trapped with various reagents to form more complex polycyclic structures. nih.govacs.org
The carboxamide functional group in Tricyclo[3.3.0.02,4]octane-3-carboxamide provides a handle for a variety of chemical modifications. This opens up possibilities for its use as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The amide moiety can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or used in coupling reactions to introduce additional molecular complexity. The unique three-dimensional shape imparted by the tricyclic core could lead to the development of new chemical entities with specific biological activities or material properties.
| Potential Application Area | Rationale based on Tricyclo[3.3.0.0]octane Scaffold | Key Functional Group |
|---|---|---|
| Pharmaceuticals | Rigid scaffold can provide precise orientation of pharmacophoric groups, potentially leading to high receptor affinity and selectivity. | Carboxamide and its derivatives (acid, amine) |
| Agrochemicals | Novel three-dimensional structure may lead to new modes of action and help overcome resistance to existing pesticides. | Carboxamide |
| Complex Target Synthesis | Strain-release-driven reactions can be employed to construct intricate molecular frameworks. nih.gov | Tricyclic core |
Exploration in Materials Science and Engineered Polymers
The rigid and well-defined geometry of the tricyclo[3.3.0.0]octane core suggests its potential utility in the design of novel materials. Incorporation of this motif into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and specific mechanical properties. The carboxamide group in Tricyclo[3.3.0.02,4]octane-3-carboxamide could also participate in hydrogen bonding, leading to the formation of self-assembling supramolecular structures.
Furthermore, the synthesis of polymers containing tricyclo[3.3.0.0]octane units could result in materials with high glass transition temperatures and low coefficients of thermal expansion. These properties are highly desirable for applications in microelectronics and aerospace industries. The exploration of copolyesters, polyamides, and polyimides incorporating this strained ring system could pave the way for a new class of high-performance polymers.
Development of Novel Synthetic Methodologies for Highly Functionalized Analogues
A key area of future research will be the development of efficient and stereoselective methods for the synthesis of highly functionalized Tricyclo[3.3.0.02,4]octane derivatives. While synthetic routes to the parent hydrocarbon and some of its isomers exist, the introduction of multiple functional groups with precise stereochemical control remains a significant challenge.
Research efforts could focus on the development of catalytic methods, such as C-H activation and functionalization, to directly introduce substituents onto the tricyclic core. Additionally, exploring novel cycloaddition strategies and rearrangement reactions could provide new entries into this class of compounds. The synthesis of a library of functionalized analogues would be invaluable for systematically investigating their structure-property relationships and identifying promising candidates for various applications. For instance, alternative syntheses for the related D2d symmetric tetramethyl tricyclo[3.3.0.03,7]octane-1,3,5,7-tetracarboxylate have been developed from bicyclo[3.3.0]octane precursors. acs.org
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| C-H Activation/Functionalization | Direct introduction of functional groups onto the tricyclic skeleton, bypassing the need for pre-functionalized starting materials. | Increased atom economy and step efficiency. |
| Novel Cycloaddition Reactions | Development of new [m+n] cycloaddition strategies to construct the tricyclic core with desired substituents. | Access to a wider range of structural diversity. |
| Rearrangement Reactions | Exploitation of skeletal rearrangements of more accessible precursors to form the tricyclo[3.3.0.0]octane framework. | Potential for stereospecific transformations. |
Overcoming Synthetic Challenges and Advancing Fundamental Understanding in Strained Hydrocarbons
The synthesis of strained hydrocarbons like Tricyclo[3.3.0.02,4]octane-3-carboxamide is inherently challenging due to the high ring strain. Overcoming these synthetic hurdles will not only provide access to new molecules but also advance our fundamental understanding of chemical bonding and reactivity in non-planar systems.
Future research in this area will likely involve a synergistic approach combining experimental synthesis with computational studies. Theoretical calculations can provide valuable insights into the stability, reactivity, and spectral properties of these strained molecules, guiding the design of synthetic targets and the development of new reactions. For example, DFT calculations on a related functionalized tricyclo[3.3.0.03,7]oct-1(5)-ene provided important parameters such as the pyramidalization angle, strain energy, and HOMO/LUMO gap. nih.gov A deeper understanding of the factors that govern the stability and reactivity of these systems could lead to the rational design of new catalysts and reagents for their synthesis and transformation.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for Tricyclo[3.3.0.0²,⁴]octane-3-carboxamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer: The synthesis of tricyclic carboxamides often involves cyclization strategies such as intramolecular Diels-Alder reactions followed by functional group transformations. For example, tricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid is synthesized via an intramolecular Diels-Alder reaction of 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . For the carboxamide derivative, the carboxylic acid group is typically activated (e.g., using thionyl chloride) and coupled with an amine. Critical parameters include temperature (80–120°C for cyclization), solvent polarity (e.g., DMF for amide coupling), and catalyst selection (e.g., Lewis acids like AlCl₃ for Diels-Alder steps).
Q. What spectroscopic and computational methods are most effective for confirming the stereochemistry and three-dimensional conformation of Tricyclo[3.3.0.0²,⁴]octane-3-carboxamide?
- Methodological Answer: X-ray crystallography is definitive for resolving stereochemistry. Complementary methods include ¹H/¹³C NMR (NOESY for spatial proximity analysis) and DFT-based computational modeling (e.g., Gaussian or ORCA software) to predict and validate the tricyclic framework. PubChem data for analogous compounds, such as tricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid, provide InChI keys and SMILES notations to guide structural validation .
Q. How can preliminary biological activity screening be designed to assess the therapeutic potential of Tricyclo[3.3.0.0²,⁴]octane-3-carboxamide derivatives?
- Methodological Answer: Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or apoptosis markers). Dose-response curves (0.1–100 μM) and positive controls (e.g., staurosporine for cytotoxicity) are essential. Structural analogs like tricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid have shown activity in modulating enzymatic pathways, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can factorial design or response surface methodology (RSM) be applied to optimize the synthesis of Tricyclo[3.3.0.0²,⁴]octane-3-carboxamide?
- Methodological Answer: A 2³ factorial design can evaluate factors such as temperature (X₁: 80–120°C), solvent polarity (X₂: THF vs. DMF), and catalyst loading (X₃: 5–15 mol%). Central composite design (RSM) can model nonlinear interactions. For instance, orthogonal arrays have been used in similar carboxamide syntheses to maximize yield (>85%) while minimizing side products .
Q. What strategies resolve contradictions in reported biological activity data for tricyclic carboxamides across different studies?
- Methodological Answer: Cross-study validation requires standardized assays (e.g., consistent cell lines, IC₅₀ protocols) and structural reanalysis (e.g., verifying substituent positions and purity via HPLC). Comparative tables of analogs (e.g., bicyclo vs. tricyclic systems) highlight how ring fusion patterns influence activity, as shown in studies on tricyclo[3.2.1.0²,⁴]octane derivatives .
Q. How can molecular docking and MD simulations predict the binding interactions of Tricyclo[3.3.0.0²,⁴]octane-3-carboxamide with biological targets?
- Methodological Answer: Docking tools (AutoDock Vina) can model ligand-receptor interactions using the compound’s 3D structure (from crystallography or DFT). MD simulations (GROMACS) assess stability over 100 ns trajectories. For example, tricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid derivatives were studied for enzyme binding, providing a framework for carboxamide analogs .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
